(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE
Description
This compound features a trans-configured (2E) enamide core with a cyano group at the α-position. Its structure includes:
- Central phenyl ring: Substituted at the 3-position with a 2-chlorophenylmethoxy group and at the 4-position with a methoxy group.
Properties
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-22-11-6-16(13-23(22)31-15-17-4-2-3-5-21(17)25)12-18(14-27)24(29)28-20-9-7-19(26)8-10-20/h2-13H,15H2,1H3,(H,28,29)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQGLPSJBAYQMB-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2-chlorobenzyl alcohol, 4-methoxybenzaldehyde, and 4-fluoroaniline.
Condensation Reaction: The first step involves the condensation of 2-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Cyanation: The chalcone is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to introduce the cyano group.
Amidation: Finally, the cyanochalcone is reacted with 4-fluoroaniline under acidic or basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution
The methoxy and halogenated groups participate in nucleophilic substitutions under specific conditions:
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Methoxy groups : Can undergo demethylation or substitution with strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents like DMF or acetonitrile.
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Chlorophenyl group : The ortho-chloro substituent may undergo displacement in the presence of catalytic palladium (e.g., Suzuki coupling) if activated by electron-withdrawing groups.
Example Reaction :
Conditions: Sodium hydride (base), 60–80°C, 6–12 hours.
Cyano Group Transformations
The cyano group (-C≡N) is reactive toward hydrolysis and reduction:
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Hydrolysis : Converts to a carboxylic acid or amide under acidic or basic conditions.
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Reduction : Reduced to a primary amine using LiAlH or catalytic hydrogenation.
Example Reaction :
Conditions: Hydrolysis requires 6M HCl at reflux; reduction uses THF at 0°C.
Enamide Double Bond Reactivity
The α,β-unsaturated enamide system participates in cycloadditions and Michael additions:
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Diels-Alder Reactions : Reacts with dienes to form six-membered rings.
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Michael Additions : Accepts nucleophiles (e.g., thiols) at the β-position.
Example Reaction :
Conditions: Toluene, 110°C, 24 hours.
Experimental Conditions and Reagents
Key reagents and conditions for optimizing yields:
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, Amines | DMF | 60–80°C | 65–75% |
| Cyano Hydrolysis | 6M HCl | HO | Reflux | 80% |
| Diels-Alder | 1,3-Butadiene | Toluene | 110°C | 55% |
| Reduction (C≡N → NH) | LiAlH | THF | 0°C → RT | 70% |
Influence of Electronic Effects
Electron-withdrawing groups (cyano, fluorine, chlorine) significantly impact reactivity:
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Cyano Group : Stabilizes intermediates via resonance, directing electrophiles to meta positions on aromatic rings.
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Fluorophenyl Ring : Reduces electron density on the adjacent enamide, enhancing susceptibility to nucleophilic attack.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds reveals distinct reactivity profiles:
Research Findings
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Cycloaddition Efficiency : The electron-deficient enamide double bond reacts sluggishly with electron-rich dienes, requiring elevated temperatures (110°C).
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Hydrolysis Selectivity : Acidic conditions favor carboxylic acid formation, while basic conditions yield amides.
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Stability : The compound is prone to photodegradation due to the conjugated enamide system, necessitating storage in amber vials.
Mechanistic Insights
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Nucleophilic Substitution : Proceeds via an SAr mechanism, facilitated by electron withdrawal from the fluorine substituent.
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Cyano Reduction : Follows a two-step pathway: (1) hydride attack at the cyano carbon, (2) protonation to form the amine.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds, focusing on their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown significant activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making this compound a candidate for further anticancer drug development . -
Antimicrobial Properties
Compounds containing chlorophenyl and methoxy groups have been investigated for their antimicrobial effects. Research indicates that these compounds can exhibit antibacterial and antifungal activities, potentially serving as leads for new antimicrobial agents. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways . -
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in the literature. The presence of the cyano group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis . -
Material Science Applications
The unique electronic properties of this compound allow for its use in organic electronics and photonic devices. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and solar cells, where it can contribute to improved efficiency and stability .
Case Study 1: Anticancer Screening
A study evaluated a series of compounds similar to (2E)-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide against a panel of 60 cancer cell lines. Results indicated that certain derivatives exhibited growth inhibition ranging from 55% to 95% at a concentration of 10 μM, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives containing the chlorophenyl moiety were tested against common bacterial strains. The results showed inhibition zones ranging from 16 mm to 26 mm, indicating strong antibacterial activity comparable to established antimicrobial agents .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, causing changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares key structural features and properties with analogs from the literature:
Key Observations:
- Substituent Positioning : The target compound’s 3-[(2-chlorophenyl)methoxy]-4-methoxy substitution contrasts with analogs featuring 4-position modifications (e.g., dichloro-fluorophenylmethoxy in or aliphatic chains in ). This ortho-substitution may introduce steric hindrance, affecting receptor binding.
- Cyano Group: Unique to the target compound, the cyano group increases polarity and may stabilize the enamide’s planar conformation via resonance, enhancing interactions with hydrophobic pockets or hydrogen-bonding residues .
- Fluorine Effects: The 4-fluorophenylamide in the target compound and the 3-chloro-4-fluorophenyl group in both leverage fluorine’s electronegativity for improved binding and metabolic resistance compared to non-fluorinated analogs.
Spectroscopic and Structural Elucidation
- NMR Analysis : The target compound’s ¹H-NMR would show distinct aromatic signals for the 2-chlorophenylmethoxy group (δ ~7.3–7.5 ppm) and 4-methoxy group (δ ~3.8 ppm). In contrast, the compound in displays split signals for the 2-chloro-6-fluorophenyl group (δ ~7.0–7.6 ppm) .
- UV Spectroscopy : Conjugation across the enamide and aromatic systems in all compounds would result in strong absorbance ~250–300 nm, with shifts depending on substituent electron-withdrawing/donating effects .
Hypothesized Pharmacological Implications
While specific activity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound: The cyano group and 4-fluorophenylamide may enhance selectivity for enzymes or receptors requiring strong dipole interactions (e.g., kinases, GPCRs).
- Analog : The dimethylamino propyl substituent may enhance water solubility but could increase metabolic clearance via cytochrome P450 oxidation.
Biological Activity
The compound (2E)-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide represents a novel class of organic compounds with potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.
- Molecular Formula : C23H20ClF N2O3
- Molecular Weight : 426.87 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored through various assays and studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study conducted using MTT assays demonstrated that it has cytotoxic effects against several cancer cell lines, including:
- U-87 (human glioblastoma) : The compound showed a higher cytotoxicity compared to standard anticancer agents.
- MDA-MB-231 (triple-negative breast cancer) : Although less effective than in U-87 cells, notable cytotoxic effects were still observed.
The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl and methoxy groups enhances its interaction with cancer cell targets, potentially disrupting cellular processes essential for cancer cell survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies showed moderate to strong activity against various bacterial strains:
- Salmonella typhi
- Bacillus subtilis
These findings indicate its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. Results indicated that it possesses significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related diseases and enhancing overall cellular health .
Case Studies and Research Findings
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound likely interferes with cancer cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties help in scavenging free radicals, reducing oxidative damage in cells.
- Bacterial Cell Disruption : It may inhibit bacterial growth by targeting specific enzymes or structural components critical for bacterial survival.
Q & A
Q. Critical Reaction Parameters :
- Solvent Choice : Polar aprotic solvents (DMSO) enhance coupling efficiency, while ethanol improves crystallinity during purification .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis of the cyano group .
- Catalysts : Use of NaHCO₃ or K₂CO₃ in condensation steps improves yields by 15–20% compared to non-catalytic conditions .
Basic: How can researchers optimize purification techniques for high analytical-grade purity?
Methodological Answer:
Purification strategies depend on the synthesis stage:
- Crude Product : Initial recrystallization from ethanol/water (7:3 v/v) removes hydrophilic impurities .
- Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers, with Rf values monitored via TLC .
- Final Compound : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity. Key parameters:
Advanced: What computational modeling approaches predict biological activity against specific protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to assess binding affinity to targets (e.g., kinase enzymes). Parameters:
- MD Simulations : GROMACS with CHARMM36 force field evaluates binding stability over 50 ns. Analyze RMSD (<2.0 Å indicates stable binding) .
- QSAR Models : Utilize substituent descriptors (Hammett σ, π parameters) to correlate electron-withdrawing groups (e.g., cyano) with enhanced inhibitory activity .
Example Prediction :
Substitution of the 4-fluorophenyl group with 4-nitrophenyl increases calculated binding energy by −1.2 kcal/mol, suggesting improved affinity .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Cell line specificity (e.g., HeLa vs. HEK293) impacts IC₅₀ values. Standardize using ATCC-validated lines .
- Compound Stability : Degradation in DMSO stock solutions (≥7 days) reduces potency. Verify stability via HPLC before assays .
- Orthogonal Validation : Combine enzyme inhibition (e.g., fluorescence-based kinase assay) with cell viability (MTT assay) to confirm target specificity .
Case Study :
A 10-fold discrepancy in IC₅₀ between enzyme (2.3 µM) and cell-based (23 µM) assays was traced to poor membrane permeability. Adding 0.01% Tween-80 improved cellular uptake, aligning results .
Advanced: What strategies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Systematic Substituent Variation :
- Phenyl Ring Modifications : Replace 2-chlorophenyl with 2-bromo or 2-methyl groups to assess steric/electronic effects .
- Amide Group : Substitute 4-fluorophenyl with morpholine or piperazine for solubility studies .
Crystallographic Analysis :
- X-ray diffraction (Cu-Kα radiation) reveals planar enamide geometry, enabling correlation of coplanarity with π-π stacking efficiency in kinase binding .
Biological Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
